molecular formula C19H16Cl2N2O2 B2934690 2,5-dichloro-N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide CAS No. 896676-98-5

2,5-dichloro-N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide

Cat. No.: B2934690
CAS No.: 896676-98-5
M. Wt: 375.25
InChI Key: PRIRXECMPFYJBP-UHFFFAOYSA-N
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Description

2,5-dichloro-N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C19H16Cl2N2O2 and its molecular weight is 375.25. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Potential Applications

The chemical compound 2,5-dichloro-N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide is related to a broad category of compounds that have garnered interest in various scientific research applications. While the specific compound does not directly appear in the literature, related quinoline and quinazoline derivatives have demonstrated significant potential across a range of fields, including medicinal chemistry, organic synthesis, and material science.

Synthetic Methodologies and Derivative Compounds

Research into the synthesis of condensed triazines and oxo-s-triazines involves compounds with structural similarities to this compound. These methodologies are crucial for developing novel compounds with potential applications in various domains, including pharmaceuticals and agrochemicals. One study outlines the reaction of N-(dichlormethylene)benzamide with 2-aminoquinoline, leading to the formation of N-benzoylguanidine derivatives and condensed oxo-s-triazines, which are of interest for their unique chemical properties and potential biological activities (Reimlinger, Billiau, & Lingier, 1976).

Pharmacological Activities

Certain quinazoline and quinoline derivatives exhibit notable pharmacological properties, such as analgesic and antimicrobial activities. For instance, the synthesis and evaluation of new pyrazoles and triazoles bearing a dibromo-methylquinazoline moiety have revealed compounds with significant analgesic properties, highlighting the therapeutic potential of these chemical frameworks (Saad, Osman, & Moustafa, 2011). Similarly, novel quinazolines have been synthesized and assessed as potential antimicrobial agents, demonstrating the diverse biological activities associated with quinoline derivatives (Desai, Shihora, & Moradia, 2007).

Antimicrobial and Antimicrobial Activities

The synthesis of 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones and their evaluation for antimicrobial activities is another area of interest. These compounds, derived from processes involving quinoline analogs, have shown effectiveness against various bacterial strains, further indicating the potential of quinoline derivatives in developing new antimicrobial agents (Patel & Shaikh, 2011).

Mechanism of Action

Properties

IUPAC Name

2,5-dichloro-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16Cl2N2O2/c1-11-2-3-12-9-13(18(24)23-17(12)8-11)6-7-22-19(25)15-10-14(20)4-5-16(15)21/h2-5,8-10H,6-7H2,1H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRIRXECMPFYJBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.